Metanitrophenyl-alpha-d-galactoside
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Overview
Description
Metanitrophenyl-alpha-d-galactoside is a small molecule compound belonging to the class of organic compounds known as phenolic glycosides. These compounds contain a phenolic structure attached to a glycosyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of metanitrophenyl-alpha-d-galactoside typically involves the glycosylation of metanitrophenol with alpha-d-galactose. This reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. The reaction conditions usually require a controlled temperature and pH to ensure the stability of the reactants and the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation processes using optimized reaction conditions to maximize yield and purity. The use of bioreactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Metanitrophenyl-alpha-d-galactoside undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenolic glycosides.
Scientific Research Applications
Metanitrophenyl-alpha-d-galactoside has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study glycosidase activity.
Biology: Employed in the study of carbohydrate metabolism and enzyme kinetics.
Medicine: Investigated for its potential role in drug development and therapeutic applications.
Industry: Utilized in the production of bioactive compounds and as a biochemical reagent
Mechanism of Action
The mechanism of action of metanitrophenyl-alpha-d-galactoside involves its interaction with specific enzymes, such as alpha-galactosidase. The compound acts as a substrate, binding to the active site of the enzyme and undergoing hydrolysis to release galactose and metanitrophenol. This process is crucial for studying enzyme kinetics and understanding the molecular pathways involved in carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds
- Para-nitrophenyl-alpha-d-galactoside
- Ortho-nitrophenyl-alpha-d-galactoside
- Metanitrophenyl-beta-d-galactoside
Uniqueness
Metanitrophenyl-alpha-d-galactoside is unique due to its specific structural configuration, which influences its reactivity and interaction with enzymes. Compared to its para and ortho counterparts, the meta configuration provides distinct steric and electronic properties, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-(3-nitrophenoxy)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-2-6(4-7)13(18)19/h1-4,8-12,14-17H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCMGHVCRFMITI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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